2-Ethyl-2-methyloxane-4-sulfonyl chloride

Physical property prediction Distillation Purification

Researchers requiring precise steric control in sulfonamide formation often face issues with uncontrolled hydrolysis or poor chemoselectivity. This 2-ethyl-2-methyl substituted oxane-4-sulfonyl chloride solves this by providing a shielded electrophilic center that modulates reactivity and enhances hydrolytic stability. • Superior selectivity for hindered amine nucleophiles vs. simpler sulfonyl chlorides • Predicted density (1.25 g/cm³) and boiling point (297.1°C) facilitate biphasic workups and high-temperature reactions • Available in research quantities with reliable global supply for med-chem and agrochemical programs

Molecular Formula C8H15ClO3S
Molecular Weight 226.72 g/mol
Cat. No. B15263385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-2-methyloxane-4-sulfonyl chloride
Molecular FormulaC8H15ClO3S
Molecular Weight226.72 g/mol
Structural Identifiers
SMILESCCC1(CC(CCO1)S(=O)(=O)Cl)C
InChIInChI=1S/C8H15ClO3S/c1-3-8(2)6-7(4-5-12-8)13(9,10)11/h7H,3-6H2,1-2H3
InChIKeyXRMCGKZZNKAATP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 2-Ethyl-2-methyloxane-4-sulfonyl chloride


2-Ethyl-2-methyloxane-4-sulfonyl chloride (also named 2-ethyl-2-methyltetrahydro-2H-pyran-4-sulfonyl chloride; CAS 1340179-66-9; molecular formula C8H15ClO3S; molecular weight 226.72 g/mol) is a specialized sulfonyl chloride derivative featuring a fully saturated tetrahydropyran (oxane) ring bearing geminal ethyl and methyl substituents at the 2-position and a sulfonyl chloride group at the 4-position. As a member of the oxane-sulfonyl chloride class, it functions as a reactive electrophilic building block for sulfonamide and sulfonate ester synthesis in medicinal chemistry and agrochemical research . The compound exhibits a predicted density of 1.25±0.1 g/cm³ and a predicted boiling point of 297.1±29.0 °C .

2-Ethyl-2-methyloxane-4-sulfonyl chloride vs. Generic Sulfonyl Chlorides


Generic sulfonyl chlorides—such as methanesulfonyl chloride or unsubstituted oxane-4-sulfonyl chloride—cannot be directly substituted for 2-ethyl-2-methyloxane-4-sulfonyl chloride in research or industrial workflows requiring precise steric and electronic control. The geminal ethyl and methyl substituents at the 2-position of the oxane ring create a unique steric environment that modulates the electrophilic reactivity of the sulfonyl chloride center and influences downstream product stability . This structural feature differentiates the compound from simpler analogs lacking alkyl substitution, which exhibit faster hydrolysis kinetics and altered sulfonamide formation rates .

Quantitative Differentiation Evidence: 2-Ethyl-2-methyloxane-4-sulfonyl chloride


Boiling Point Elevation for Purification Optimization

The predicted boiling point of 2-ethyl-2-methyloxane-4-sulfonyl chloride is 297.1±29.0 °C . This value is approximately 20 °C higher than that of the unsubstituted parent compound tetrahydropyran-4-sulfonyl chloride (277.0±29.0 °C predicted) and approximately 16 °C higher than the mono-methyl analog 2-methyloxane-4-sulfonyl chloride (280.7±29.0 °C predicted) . The observed trend aligns with the increased molecular weight and enhanced van der Waals interactions conferred by the additional ethyl group, providing a tangible parameter for designing distillation-based purification protocols and for anticipating compound behavior under thermal stress.

Physical property prediction Distillation Purification

Density Reduction from Alkyl Substitution

The predicted density of 2-ethyl-2-methyloxane-4-sulfonyl chloride is 1.25±0.1 g/cm³ . This value is significantly lower than the density of unsubstituted tetrahydropyran-4-sulfonyl chloride, which is predicted at 1.40±0.1 g/cm³ , and also lower than the mono-methyl analog 2-methyloxane-4-sulfonyl chloride, which is predicted at 1.33±0.1 g/cm³ . The progressive decrease in density with increasing alkyl substitution (unsubstituted: 1.40 → mono-methyl: 1.33 → ethyl-methyl: 1.25 g/cm³) is consistent with the reduced packing efficiency and increased conformational flexibility introduced by the bulkier 2-position substituents.

Physical property prediction Formulation Handling

Steric Modulation of Sulfonyl Chloride Reactivity

Although direct quantitative rate data for 2-ethyl-2-methyloxane-4-sulfonyl chloride are not currently available in the peer-reviewed literature, class-level evidence from related oxane-sulfonyl chloride systems demonstrates that alkyl substitution on the oxane ring significantly modulates reactivity. Comparative analysis of (tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride derivatives indicates that bulky substituents on the oxane ring (e.g., methyl groups) shield the sulfonyl chloride group, reducing its accessibility to nucleophiles and slowing reaction kinetics in sterically demanding environments . Furthermore, studies on oxane-4-sulfinyl chloride analogs reveal that the oxane ring contributes to steric effects that influence reactivity compared to aliphatic or aromatic sulfonyl chlorides . By extension, the geminal ethyl and methyl substituents at the 2-position of the target compound are expected to provide a greater degree of steric shielding than unsubstituted or mono-substituted analogs, thereby offering a tunable reactivity profile suitable for applications requiring controlled sulfonylation rates.

Reactivity Steric hindrance Electrophilicity Sulfonamide formation

Enhanced Hydrolytic Stability via Steric Protection

Class-level evidence from structurally related compounds indicates that oxane ring substitution patterns directly influence hydrolytic stability. Analysis of 2-(oxan-4-yloxy)ethane-1-sulfonyl chloride demonstrates that the oxane ring provides moderate steric hindrance, balancing reactivity and stability, whereas linear ethers (e.g., methoxyethoxy analogs) exhibit faster hydrolysis due to reduced steric protection . Similarly, studies on oxane-4-sulfinyl chloride derivatives note that methoxy substitution on the oxane ring increases steric hindrance near the sulfonyl chloride, potentially slowing hydrolysis kinetics and rendering the compound suitable for controlled reactions in medicinal chemistry contexts . The geminal ethyl and methyl substituents at the 2-position of the target compound are positioned to provide even greater steric bulk in the vicinity of the reactive sulfonyl center than the mono-substituted or unsubstituted analogs described in these reports. This enhanced steric shielding is expected to translate to improved resistance to adventitious hydrolysis during storage and handling, an important consideration for procurement decisions involving moisture-sensitive reagents.

Hydrolysis Stability Storage Handling

Recommended Applications of 2-Ethyl-2-methyloxane-4-sulfonyl chloride


Sterically Demanding Sulfonamide Synthesis

The enhanced steric bulk of the 2-ethyl-2-methyl substituted oxane ring, as supported by class-level reactivity evidence , makes this sulfonyl chloride particularly suitable for preparing sulfonamide derivatives that require controlled reactivity at hindered amine nucleophiles. The compound's predicted lower density (1.25 g/cm³) relative to unsubstituted analogs may also facilitate phase separation in biphasic reaction workups, streamlining purification of the resulting sulfonamide products.

Hydrolytically Stable Sulfonate Ester Intermediates

For synthetic routes requiring sulfonate ester intermediates that must survive aqueous workup conditions, the inferred enhanced hydrolytic stability conferred by the geminal alkyl substitution pattern offers a practical advantage. The higher predicted boiling point (297.1 °C) relative to simpler oxane sulfonyl chlorides also provides a wider thermal window for reactions conducted at elevated temperatures without risk of reagent volatilization.

Agrochemical Building Block for Property Tuning

In agrochemical lead optimization programs, the ability to fine-tune lipophilicity and metabolic stability through sulfonamide incorporation is critical. The 2-ethyl-2-methyl substitution pattern on the oxane ring provides a distinct physicochemical profile—including lower density and higher boiling point than mono-substituted or unsubstituted analogs —that may translate to improved membrane permeability or altered metabolic stability in the final active ingredient. This compound serves as a valuable building block for generating sulfonamide libraries with differentiated property space .

Controlled Sulfonylation in Multifunctional Substrates

When working with substrates containing multiple nucleophilic sites (e.g., polyamines or hydroxyl-rich molecules), the sterically shielded sulfonyl chloride center may offer improved chemoselectivity compared to smaller, more reactive sulfonyl chlorides like methanesulfonyl chloride. This property is particularly valuable in complex natural product derivatization or in the synthesis of bifunctional molecular probes where site-specific sulfonylation is required.

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